1,3-Dicyclohexylthiourea

Catalog No.
S603130
CAS No.
1212-29-9
M.F
C13H24N2S
M. Wt
240.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexylthiourea

CAS Number

1212-29-9

Product Name

1,3-Dicyclohexylthiourea

IUPAC Name

1,3-dicyclohexylthiourea

Molecular Formula

C13H24N2S

Molecular Weight

240.41 g/mol

InChI

InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)

InChI Key

KAJICSGLHKRDLN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)NC2CCCCC2

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)

Synonyms

N,N'-dicyclohexylthiourea

Canonical SMILES

C1CCC(CC1)NC(=S)NC2CCCCC2

Isomeric SMILES

C1CCC(CC1)NC(=NC2CCCCC2)S

Crystallization and Material Science Applications:

N,N'-Dicyclohexylthiourea (DCT) is a valuable tool in crystal engineering and material science due to its ability to act as a hydrogen bond donor and acceptor. This property allows it to form strong interactions with various organic and inorganic molecules, influencing their crystal packing and promoting the formation of well-defined crystals. DCT has been successfully used as a crystallization modifier in various systems, including pharmaceuticals, organic semiconductors, and coordination complexes [, ].

Catalysis:

DCT exhibits interesting catalytic properties in various organic reactions. Its ability to activate carbonyl groups makes it a suitable catalyst for the aldol condensation and Knoevenagel condensation reactions, which are fundamental tools for carbon-carbon bond formation in organic synthesis [, ]. Additionally, DCT has been explored as a catalyst for other reactions, including ring-opening polymerization and esterification [, ].

Supramolecular Chemistry:

DCT plays a role in the field of supramolecular chemistry, which deals with the assembly of molecules into larger structures through non-covalent interactions. Due to its hydrogen bonding capabilities, DCT can participate in the formation of supramolecular assemblies with various guest molecules, leading to the creation of novel materials with specific properties [].

Other Research Applications:

Beyond the areas mentioned above, DCT has been investigated for its potential applications in various other scientific research fields, including:

  • Polymer science: As an additive to influence polymer properties [].
  • Medicinal chemistry: As a potential scaffold for the development of new drugs [].
  • Environmental science: For metal ion removal from water.

1,3-Dicyclohexylthiourea is a chemical compound with the molecular formula C13H24N2SC_{13}H_{24}N_{2}S and a molecular weight of approximately 240.41 g/mol. It is classified as an amide due to the presence of a thiourea functional group. The compound is typically encountered as a solid at room temperature and is characterized by its low solubility in water and sensitivity to prolonged exposure to air .

The structure of 1,3-Dicyclohexylthiourea features two cyclohexyl groups attached to the nitrogen atoms of the thiourea moiety, which contributes to its unique properties and reactivity. This compound has garnered attention for its applications in various fields, including material science and chemistry.

Typical of amides and thioureas. It can react with azo and diazo compounds, leading to the formation of toxic gases . Additionally, it can undergo thermal decomposition under specific conditions, releasing flammable gases . The compound has also been utilized in coordination chemistry, where it forms complexes with metal ions, such as cobalt, resulting in distinctive crystal structures .

The synthesis of 1,3-Dicyclohexylthiourea can be accomplished through several methods:

  • Reaction of Thiourea with Cyclohexylamine: This method involves the reaction of thiourea with cyclohexylamine under controlled conditions, typically in a solvent such as ethanol or water.
  • Use of Metal Complexes: Another approach includes synthesizing metal complexes with 1,3-Dicyclohexylthiourea as a ligand, which can provide insights into its coordination chemistry .
  • Direct Thiolation: A more direct method involves thiolation reactions where cyclohexyl groups are introduced onto a thiourea scaffold.

Each method may vary in yield and purity based on reaction conditions such as temperature and time.

1,3-Dicyclohexylthiourea finds applications across various domains:

  • Corrosion Inhibition: It is utilized as a corrosion inhibitor for metals exposed to acidic environments.
  • Coordination Chemistry: The compound acts as a ligand in the formation of metal complexes.
  • Material Science: Its unique properties make it suitable for use in polymer formulations and other material applications.

Interaction studies involving 1,3-Dicyclohexylthiourea have primarily focused on its reactivity with metal ions and other organic compounds. These studies reveal its potential to form stable complexes with various transition metals, which can influence catalytic activity and material properties. Additionally, investigations into its interactions with biological systems are necessary to elucidate any therapeutic potential or toxicity.

Several compounds share structural similarities with 1,3-Dicyclohexylthiourea. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N'-DicyclohexylthioureaC13H24N2STwo cyclohexyl groups; used in corrosion inhibition
N,N'-DiethylthioureaC6H14N2SEthyl groups instead of cyclohexyl; lower steric hindrance
N,N'-DimethylthioureaC4H10N2SSmaller alkyl groups; different physical properties
BenzoylthioureaC9H10N2OSContains a benzoyl group; used in organic synthesis

The uniqueness of 1,3-Dicyclohexylthiourea lies in its dual cyclohexyl substituents which enhance steric hindrance and potentially influence its reactivity compared to other thioureas.

Physical Description

N,n'-dicyclohexylthiourea appears as white crystals. (NTP, 1992)

XLogP3

3.6

LogP

3.69 (LogP)

UNII

854CTM0T34

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (86.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1212-29-9

Wikipedia

N,N'-dicyclohexylthiourea

General Manufacturing Information

Thiourea, N,N'-dicyclohexyl-: INACTIVE
BIOCIDAL ADDITIVE FOR CUTTING FLUIDS.

Dates

Modify: 2023-08-15

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